6-{1-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile
Description
This compound is a bicyclic pyrrolo-pyridine derivative featuring a trifluoromethyl-substituted pyrimidine moiety and a pyridine-3-carbonitrile group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbonitrile moiety may contribute to binding interactions in biological targets .
Properties
IUPAC Name |
6-[1-[4-(trifluoromethyl)pyrimidin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6/c18-17(19,20)14-3-5-22-16(24-14)26-6-4-12-9-25(10-13(12)26)15-2-1-11(7-21)8-23-15/h1-3,5,8,12-13H,4,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLSBLPRMMXRKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include bicyclic pyrrolo-pyrimidine and pyrrolo-pyridine derivatives with variations in substituents, ring saturation, and functional groups. Below is a comparative analysis:
Key Differences
Core Bicyclic System :
- The target compound features an octahydropyrrolo[3,4-b]pyrrol system, whereas analogues like compound 47 () and 18 () use octahydrocyclopenta[c]pyrrolo or hexahydropyrrolo[3,4-c]pyrrol cores. These variations influence steric hindrance and binding pocket compatibility .
- The pyrrolo[3,4-b]pyrrol system in the target compound may offer enhanced conformational rigidity compared to cyclopenta-fused systems .
Functional Groups :
- The trifluoromethylpyrimidine group in the target compound is a hallmark of metabolic resistance, contrasting with the tetrazole in compound 47 (a bioisostere for carboxylic acid) or the morpholine-carbonyl in compound 6 (), which improve solubility .
- The pyridine-3-carbonitrile in the target compound differs from pyrimidine-carboxylate in compound 18 (), affecting electronic properties and target affinity .
Synthetic Routes :
- The target compound’s synthesis likely involves palladium-catalyzed coupling (similar to compound 18 in ), whereas compound 47 () uses tetrazole ring formation. These routes impact scalability and purity .
Pharmacological and Physicochemical Properties
Research Findings and Implications
- The trifluoromethyl group may enhance blood-brain barrier penetration compared to carboxylate analogues .
- Compound 6 : The morpholine-carbonyl group in this pyrimidine-5-carbonitrile derivative improves aqueous solubility, making it suitable for oral administration in kinase-targeted therapies .
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